molecular formula C23H23ClO10 B12320595 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12320595
M. Wt: 494.9 g/mol
InChI Key: BHOJZVSZYFTIOZ-UHFFFAOYSA-N
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Description

Fenofibryl glucuronide is a metabolite of fenofibrate, a drug commonly used to treat hyperlipidemia by reducing cholesterol and triglycerides in the blood. Chemically, it is a benzophenone derivative with the IUPAC name (2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenofibryl glucuronide is synthesized through the glucuronidation of fenofibric acid. This process involves the conjugation of fenofibric acid with glucuronic acid, typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and a suitable buffer system to maintain the pH .

Industrial Production Methods

Industrial production of fenofibryl glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and release of fenofibric acid .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is fenofibric acid, which retains the pharmacological activity of the parent compound, fenofibrate .

Mechanism of Action

Fenofibryl glucuronide exerts its effects primarily through its parent compound, fenofibrate. Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. This activation leads to increased lipolysis, reduced triglyceride levels, and improved lipid profiles .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJZVSZYFTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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